molecular formula C24H23N3O4S B13892195 4-(benzyloxy)-N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}benzamide

4-(benzyloxy)-N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B13892195
M. Wt: 449.5 g/mol
InChI Key: YVJSJQSPUAEEFU-UHFFFAOYSA-N
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Description

4-(benzyloxy)-N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzamide core with benzyloxy and sulfamoyl functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of benzyloxybenzene with a suitable sulfonamide derivative under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to maximize efficiency and minimize waste, ensuring a consistent supply of high-purity this compound for various applications.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}benzamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Various nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-(benzyloxy)-N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzamide derivatives and sulfonamide-containing molecules. Examples include:

  • 4-(benzyloxy)phenyl isocyanate
  • 3’- (4- (benzyloxy)phenyl)-1’-phenyl-5- (pyridin-4-yl)-3,4-dihydro-1’H,2H-3,4’-bipyrazole

Uniqueness

What sets 4-(benzyloxy)-N-{3-[(3,4-dihydro-2H-pyrrol-5-yl)sulfamoyl]phenyl}benzamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for a wide range of scientific research and industrial applications.

Properties

Molecular Formula

C24H23N3O4S

Molecular Weight

449.5 g/mol

IUPAC Name

N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-4-phenylmethoxybenzamide

InChI

InChI=1S/C24H23N3O4S/c28-24(19-11-13-21(14-12-19)31-17-18-6-2-1-3-7-18)26-20-8-4-9-22(16-20)32(29,30)27-23-10-5-15-25-23/h1-4,6-9,11-14,16H,5,10,15,17H2,(H,25,27)(H,26,28)

InChI Key

YVJSJQSPUAEEFU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NC1)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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